molecular formula C24H34ClNO3 B12697313 Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride CAS No. 88770-87-0

Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride

Cat. No.: B12697313
CAS No.: 88770-87-0
M. Wt: 420.0 g/mol
InChI Key: MPYUTIRYMCJMGH-UHFFFAOYSA-N
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Description

Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzene ring, a propanol group, and a piperidine moiety, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenepropanol backbone, followed by the introduction of the piperidine group through nucleophilic substitution reactions. The final step usually involves the addition of the hydrochloride group to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It can be used in the study of cellular processes and molecular interactions.

    Medicine: This compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride
  • Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, sulfate
  • Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, phosphate

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

88770-87-0

Molecular Formula

C24H34ClNO3

Molecular Weight

420.0 g/mol

IUPAC Name

4-[3-hydroxy-2,2-dimethyl-3-[2-(2-piperidin-1-ylethoxy)phenyl]propyl]phenol;hydrochloride

InChI

InChI=1S/C24H33NO3.ClH/c1-24(2,18-19-10-12-20(26)13-11-19)23(27)21-8-4-5-9-22(21)28-17-16-25-14-6-3-7-15-25;/h4-5,8-13,23,26-27H,3,6-7,14-18H2,1-2H3;1H

InChI Key

MPYUTIRYMCJMGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)O)C(C2=CC=CC=C2OCCN3CCCCC3)O.Cl

Origin of Product

United States

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